Jwb1-84-1 trihydrochloride
Description
JWB1-84-1 trihydrochloride is a bis-benzimide derivative primarily utilized in molecular biology for DNA staining applications. These compounds selectively bind to adenine-thymine (A-T)-rich regions of double-stranded DNA through minor groove interactions, enabling fluorescence-based detection of nuclear DNA in live or fixed cells.
Key characteristics inferred from analogous compounds include:
- Chemical Class: Bis-benzimide trihydrochloride.
- Mechanism: Non-intercalative minor groove binding.
- Applications: Live-cell imaging, flow cytometry, and chromosome analysis.
Properties
CAS No. |
491878-69-4 |
|---|---|
Molecular Formula |
C12H22Cl3N3O |
Molecular Weight |
330.7 g/mol |
IUPAC Name |
2-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanol;trihydrochloride |
InChI |
InChI=1S/C12H19N3O.3ClH/c16-9-8-14-4-6-15(7-5-14)11-12-2-1-3-13-10-12;;;/h1-3,10,16H,4-9,11H2;3*1H |
InChI Key |
UFVMFIXCHOTLGR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)CC2=CN=CC=C2.Cl.Cl.Cl |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CN=CC=C2.Cl.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JWB1-84-1 3HCl; JWB1 84 1 3HCl; JWB1841 3HCl; JWB1-84-1 trihydrochloride; JWB1 84 1 trihydrochloride; JWB1841 trihydrochloride; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hoechst 33258 Trihydrochloride
Hoechst 33342 Trihydrochloride
- Molecular Formula : C₂₇H₂₈N₆O·3HCl (MW: 624.4 g/mol).
- DNA Binding : Enhanced lipophilicity allows penetration into live cells, enabling real-time imaging .
- Applications : Widely used in live-cell tracking and apoptosis studies.
- Structural Difference : Additional ethyl groups compared to Hoechst 33258, improving cell permeability .
JWB1-84-1 Trihydrochloride (Inferred Properties)
- Differentiation : Likely optimized for specific experimental conditions (e.g., pH stability or reduced cytotoxicity) compared to Hoechst dyes.
- Research Gaps: Limited peer-reviewed data on its exact structure or binding kinetics.
Table 1: Comparative Overview of Bis-Benzimide Trihydrochlorides
| Property | Hoechst 33258 | Hoechst 33342 | JWB1-84-1 (Inferred) |
|---|---|---|---|
| Molecular Weight | 561.81 g/mol | 624.4 g/mol | ~600–650 g/mol* |
| Cell Permeability | Low (fixed cells) | High (live cells) | Moderate (assumed) |
| Primary Use | Fixed-cell staining | Live-cell imaging | Undocumented |
| Toxicity (GHS) | Acute Oral Cat. 4 | Not specified | Likely similar |
| Regulatory Status | ECHA, CAMEO | ECHA, ChemIDplus | Not listed |
*Estimated based on structural analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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